3-Acetamido-5-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

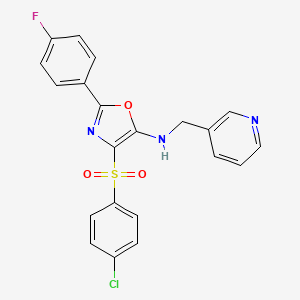

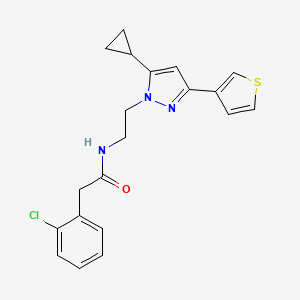

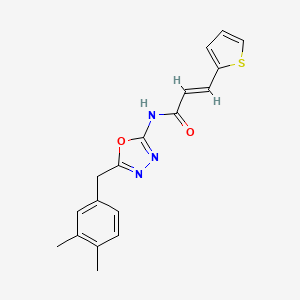

3-Acetamido-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C10H8F3NO3 and a molecular weight of 247.17 . It is a benzoic acid derivative that features an acetamido group at the 3-position and a trifluoromethyl group at the 5-position .

Molecular Structure Analysis

The molecular structure of 3-Acetamido-5-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with an acetamido group at the 3-position and a trifluoromethyl group at the 5-position . The compound also contains a carboxylic acid group attached to the benzene ring .Chemical Reactions Analysis

While specific chemical reactions involving 3-Acetamido-5-(trifluoromethyl)benzoic acid are not available, benzoic acid derivatives are known to participate in a variety of chemical reactions. For instance, the carboxylic acid group can be converted to an acyl chloride for nucleophilic substitution and Friedel-Crafts acylation .Physical And Chemical Properties Analysis

3-Acetamido-5-(trifluoromethyl)benzoic acid has a molecular weight of 247.17 and a molecular formula of C10H8F3NO3 . It has a complexity of 316 and a topological polar surface area of 66.4Ų . The compound is canonicalized and has a covalently-bonded unit count of 1 .Applications De Recherche Scientifique

Inhibitory Activity in Protein Tyrosine Phosphatase 1B

3-Acetamido-5-(trifluoromethyl)benzoic acid derivatives have been explored for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in several diseases including diabetes and cancer. These derivatives, synthesized based on the structure of a known virtual high-throughput screening (vHTS) hit, exhibited significant PTP1B inhibition, suggesting their potential in therapeutic applications (Rakse et al., 2013).

Application in Organic Chemistry and Chemical Synthesis

This chemical has applications in organic chemistry, particularly in the synthesis of complex organic compounds. For instance, it has been used in the synthesis of N-acetylneuraminic acid derivatives, which are important in biological systems (Beau et al., 1978). Additionally, a study presented a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives, showcasing an environmentally friendly transformation relevant in organic synthesis (Wang et al., 2017).

Metal Complex Formation and Spectroscopy

Isomeric acetamido benzoic acids, including 3-acetamido-5-(trifluoromethyl)benzoic acid, are used to form metal complexes with various metals like Co, Ni, Zn, and Cd. These complexes are characterized by various techniques including spectroscopy, suggesting applications in material science and inorganic chemistry (E et al., 2014).

Applications in Microbial Neuraminidase Inhibition

Novel derivatives of 3-acetamido-5-(trifluoromethyl)benzoic acid have been synthesized and evaluated for their ability to inhibit microbial neuraminidase. These compounds have shown potent inhibitory action, suggesting their use in combating microbial infections (Gupta, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-acetamido-5-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-5(15)14-8-3-6(9(16)17)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGUKMUUDSGPDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)

![N-[(1-Butan-2-ylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2436221.png)

![N-(2-methoxyethyl)-3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2436228.png)

![3-[(2R,4S)-4-Methoxycarbonyloxolan-2-yl]propanoic acid](/img/structure/B2436229.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1H-indole-3-carboxamide](/img/structure/B2436231.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2436232.png)